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Compound of Interest

Compound Name: Odatroltide

Cat. No.: B15143700

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of Odatroltide, an
investigational drug for acute ischemic stroke (AlS), with the current standard-of-care
thrombolytic therapies, alteplase and tenecteplase. The information is presented to aid in the
evaluation of Odatroltide's potential as a future therapeutic option.

Executive Summary

Odatroltide (LT3001) is a novel synthetic peptide in Phase 2 clinical development for the
treatment of acute ischemic stroke.[1] It is designed to recanalize occluded blood vessels and
reduce reperfusion injury.[2] Preclinical studies and early clinical data suggest a favorable
safety profile, particularly concerning intracranial hemorrhage, a major risk associated with
current standard-of-care thrombolytics. This guide synthesizes available safety data, details the
experimental protocols of key clinical trials, and visualizes the proposed mechanisms of action.

Quantitative Safety Data Comparison

The following table summarizes key safety outcomes from clinical trials of Odatroltide,
alteplase, and tenecteplase. It is important to note that these trials had different designs,
patient populations, and time windows for treatment, which should be considered when making
direct comparisons.
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Safety Outcome

Odatroltide (Phase
2)[1][3]

Alteplase (Pivotal
Trials)

Tenecteplase
(Comparative
Trials)

Symptomatic
Intracranial

Hemorrhage (sICH)

0% (0/16)

NINDS: 6.4%][4]
ECASS Il 2.4%][5]

NOR-TEST: 2% (vs.
2% with alteplase)[6]
AcT: 6.1% (vs. 4.3%
with alteplase)[7]
ORIGINAL: 1.2% (vs.
1.2% with alteplase)

[8]

Any Intracranial

Hemorrhage (ICH)

18.8% (3/16) within 7

days (asymptomatic)

ECASS llIl: 27% (vs.
17.6% with placebo)

[5]

Mortality (at 90 days)

0% (0/16)

NINDS: 17% (vs. 21%
with placebo)[4]
ECASS IIl: 7.7% (vs.
8.4% with placebo)[5]

NOR-TEST: 5% (vs.
5% with alteplase)[9]
AcT: 19.9% (vs.
18.1% with alteplase)
[7] ORIGINAL: 4.6%
(vs. 5.8% with
alteplase)[8]

Serious Adverse

Events

Comparable to

placebo

NOR-TEST: 26% (vs.
26% with alteplase)[9]

Experimental Protocols of Key Clinical Trials

Odatroltide: Phase 2 Multicenter, Randomized, Double-
Blind, Placebo-Controlled Study (NCT04091945)

¢ Objective: To investigate the safety and tolerability of intravenous Odatroltide in patients

with acute ischemic stroke within 24 hours of onset.[1]

» Patient Population: Patients with a diagnosis of acute ischemic stroke with a National

Institutes of Health Stroke Scale (NIHSS) score of 4-30 who were not treated with

intravenous thrombolysis or endovascular thrombectomy.[1]
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« Intervention: A single intravenous dose of Odatroltide (0.025 mg/kg) or placebo
administered within 24 hours of stroke symptom onset.[1]

e Primary Safety Outcome: Occurrence of symptomatic intracranial hemorrhage (sICH) within
36 hours.[1]

Alteplase: National Institute of Neurological Disorders
and Stroke (NINDS) rt-PA Stroke Trial

¢ Objective: To determine the clinical efficacy and safety of intravenous recombinant tissue
plasminogen activator (rt-PA, alteplase) in patients with acute ischemic stroke.

o Patient Population: Patients with a clinical diagnosis of ischemic stroke with a measurable
deficit on the NIHSS, with symptom onset within 3 hours of treatment initiation.[4] Key
exclusion criteria included evidence of intracranial hemorrhage on baseline CT, stroke or
serious head trauma within the previous 3 months, major surgery within 14 days, history of
intracranial hemorrhage, and systolic blood pressure >185 mm Hg or diastolic blood
pressure >110 mm Hg.[4]

 Intervention: Intravenous alteplase (0.9 mg/kg, maximum 90 mg) with 10% of the dose given
as a bolus followed by a 60-minute infusion, or placebo.[10]

o Primary Safety Outcome: Symptomatic intracerebral hemorrhage within 36 hours.[4]

Alteplase: European Cooperative Acute Stroke Study il
(ECASS IIl)

o Objective: To assess the efficacy and safety of alteplase administered between 3 and 4.5
hours after the onset of acute ischemic stroke.[11]

» Patient Population: Patients aged 18 to 80 years with acute ischemic stroke who could be
treated between 3 and 4.5 hours after symptom onset.[12] Additional exclusion criteria
compared to the NINDS trial included an NIHSS score >25, a combination of a previous
stroke and diabetes mellitus, and oral anticoagulant use irrespective of the international
normalized ratio.[12][13]

« Intervention: Intravenous alteplase (0.9 mg/kg, maximum 90 mg) or placebo.[11]
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e Primary Safety Outcome: Any intracranial hemorrhage.[5]

Tenecteplase vs. Alteplase: The Norwegian Tenecteplase
Stroke Trial (NOR-TEST)

» Objective: To compare the efficacy and safety of tenecteplase versus alteplase in patients
with acute ischemic stroke eligible for intravenous thrombolysis.[9]

» Patient Population: Adults with suspected acute ischemic stroke eligible for thrombolysis and
admitted within 4.5 hours of symptom onset or awakening with symptoms, or eligible for
bridging therapy before thrombectomy.[9]

¢ Intervention: Intravenous tenecteplase 0.4 mg/kg (maximum 40 mg) or alteplase 0.9 mg/kg
(maximum 90 mg).[9]

o Primary Safety Outcome: Not explicitly defined as a primary outcome, but safety was
assessed through rates of cerebral hemorrhages and mortality.[14]

Tenecteplase vs. Alteplase: Alteplase Compared to
Tenecteplase in Patients With Acute Ischemic Stroke
(AcT)

» Objective: To investigate whether intravenous tenecteplase is non-inferior to intravenous

alteplase for the treatment of acute ischemic stroke.[15]

» Patient Population: Patients with acute ischemic stroke eligible for intravenous thrombolysis
in clinical routine, including those eligible for endovascular thrombectomy.[7][15]

« Intervention: Intravenous tenecteplase (0.25 mg/kg, maximum 25 mg) or intravenous
alteplase (0.9 mg/kg, maximum 90 mg).[15]

o Key Safety Outcomes: 24-hour symptomatic intracerebral hemorrhage and 90-day all-cause
mortality.[16]

Mechanism of Action Signaling Pathways
Odatroltide's Proposed Dual-Action Mechanism
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Odatroltide is believed to exert its therapeutic effects through a combination of thrombolytic
and neuroprotective actions. Its mechanism as a free radical inhibitor suggests it may mitigate
reperfusion injury, a common complication of restoring blood flow to ischemic tissue.[17]
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Odatroltide's dual mechanism of action.

Standard-of-Care: Tissue Plasminogen Activator (t-PA)
Fibrinolytic Pathway

Alteplase and tenecteplase are recombinant forms of tissue plasminogen activator (t-PA). Their
primary mechanism is to catalyze the conversion of plasminogen to plasmin, the main enzyme
responsible for degrading fibrin clots.[18][19]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15143700#odatroltide-s-safety-profile-compared-to-
standard-of-care-stroke-therapies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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